7-pyridin-3-yl-1,2,3,4-tetrahydro-1,4-diazepin-5-one is a nitrogen-containing heterocyclic compound that belongs to the class of diazepines. This compound features a fused bicyclic structure comprising a pyridine ring and a diazepine moiety, which contributes to its potential biological activities. The compound's chemical formula is CHNO, and it has garnered interest in medicinal chemistry for its possible applications in drug development.
This compound can be classified under heterocyclic compounds, specifically as a diazepine derivative. Diazepines are known for their psychoactive properties and are often explored for their therapeutic effects in anxiety and seizure disorders. The presence of the pyridine ring enhances the compound's pharmacological profile, making it a subject of research in various fields including organic chemistry and pharmacology.
The synthesis of 7-pyridin-3-yl-1,2,3,4-tetrahydro-1,4-diazepin-5-one can be achieved through several methods:
For example, a typical synthetic route may involve:
The efficiency of these methods can vary based on reaction conditions such as temperature, solvent choice, and catalyst presence.
The molecular structure of 7-pyridin-3-yl-1,2,3,4-tetrahydro-1,4-diazepin-5-one consists of:
Key structural data include:
Nuclear Magnetic Resonance (NMR) spectroscopy is often used to confirm the structure by analyzing chemical shifts corresponding to the hydrogen atoms in the compound.
7-pyridin-3-yl-1,2,3,4-tetrahydro-1,4-diazepin-5-one can undergo various chemical reactions including:
For instance:
The mechanism of action for compounds like 7-pyridin-3-yl-1,2,3,4-tetrahydro-1,4-diazepin-5-one is often linked to their interaction with neurotransmitter systems. These compounds may act as:
Data from pharmacological studies indicate that modifications on the diazepine structure can significantly alter binding affinities and selectivity towards specific receptors.
Spectroscopic methods such as Infrared (IR) spectroscopy can provide insights into functional groups present within the compound by identifying characteristic absorption bands corresponding to C=O stretches and N-H bending vibrations.
7-pyridin-3-yl-1,2,3,4-tetrahydro-1,4-diazepin-5-one has potential applications in:
The construction of the 1,4-diazepin-5-one core necessitates sophisticated tandem reaction sequences that integrate multiple bond-forming events. A landmark approach employs molybdenyl acetylacetonate [MoO₂(acac)₂] and copper(II) trifluoromethanesulfonate [Cu(CF₃SO₃)₂] as cooperative catalysts, enabling a four-step cascade via nitrene formation, C–H insertion, C=C rearrangement, and C–N cyclization. This method transforms o-nitrobenzoic N-allylamides into 1,4-benzodiazepine-5-ones with yields up to 90%. The catalytic synergy is critical: Molybdenum facilitates nitrene generation from nitro groups, while copper mediates subsequent C–H activation and cyclization. Solvent screening revealed strict dependence on anhydrous toluene, as polar aprotic solvents (e.g., N,N-dimethylformamide, dimethyl sulfoxide) completely inhibit reactivity. Triphenylphosphine acts as a stoichiometric reductant, with inferior yields (43–51%) observed for alternatives like S-(−)-BINAP or xantphos [1].
Table 1: Catalyst Screening for Diazeptinone Formation via Cascade Reactions
Catalyst System | Additive | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
MoO₂(acac)₂/Cu(CF₃SO₃)₂ | PPh₃ | Toluene | 110 | 90 |
MoO₂Cl₂(dmf)₂ | PPh₃ | Toluene | 110 | 20 |
MoO₂(acac)₂ (without Cu salt) | PPh₃ | Toluene | 110 | 52 |
Mo(CO)₆ | PPh₃ | Toluene | 110 | 40 |
Pd(OAc)₂ | PPh₃ | Toluene | 110 | 0 |
Thermal optimization confirmed 110°C as ideal; temperatures below 80°C impede initiation. Temporal analysis showed 85% yield at 12 hours, with marginal gains upon extension. This cascade exemplifies "pot economy", converging oxidation, reduction, and cyclization steps into a single operation [1].
C–N bond construction is pivotal for diazepinone annulation, with palladium and copper complexes dominating methodologies. Palladium-catalyzed carboamination leverages Pd(OAc)₂ (5 mol%) with Cu(OAc)₂ as an oxidant, enabling alkene insertion into N-aryl-2-aminopyridine precursors. This intramolecular process forges the diazepinone’s C7–N1 bond via aryl amination, yielding 7-aryl-tetrahydrodiazepinones. Key to success is the pyridyl directing group, which coordinates Pd(II) to facilitate ortho-C–H activation. Cyclization efficiency drops sharply without this directing effect, as evidenced by 26% yield in non-chelating systems [3] [8].
Copper-mediated pathways offer complementary advantages. N-Dealkylation of quaternary DABCO salts (1,4-diazabicyclo[2.2.2]octane) under Cu(I) catalysis generates reactive amines for ring closure. This strategy assembles quinoxaline-fused diazepines through intermolecular SNAr followed by intramolecular amination. The CuCl catalyst (10 mol%) in acetonitrile at 60°C achieves 88% yield by exploiting chloride displacement from dichloroquinoxaline intermediates. Metal-free variations exist but require harsher conditions [7].
Table 2: Optimization of Metal-Catalyzed C–N Cyclization Conditions
Substrate | Catalyst | Oxidant/Additive | Solvent | Yield (%) |
---|---|---|---|---|
N-Allyl-2-aminopyridine | Pd(OAc)₂ | Cu(OAc)₂, DTBP | DMF | 78 |
Quinoxaline-DABCO salt | CuCl | K₂CO₃ | MeCN | 88 |
N-Phenyl-2-aminopyridine | PdCl₂ | Cu(TFA)₂ | Dioxane | 26 |
The pyridin-3-yl moiety at C7 demands precision functionalization to modulate electronic or steric properties. Regioselective N-alkylation of pyrazole precursors exemplifies this challenge, as unsymmetrical NH-pyrazoles yield isomeric mixtures. Optimization identified sodium hydride in N,N-dimethylformamide as optimal for N1-selectivity (50% yield, >20:1 regioselectivity). Contrastingly, solvent-free conditions favor N2-alkylation. This selectivity arises from kinetic deprotonation at the less sterically hindered nitrogen, controlled by solvent-coordinated Na⁺ ion pairing [4] [5].
Direct C–H functionalization of the pyridine ring employs Pd/xantphos systems. Ortho-bromination succeeds using N-bromosuccinimide (NBS) with Pd(OTf)₂ (5 mol%), affording 2-bromo-7-(pyridin-3-yl)diazepinone for Suzuki couplings. Computational studies (DFT) reveal diminished electron density at C2 due to the diazepinone’s amide carbonyl, enhancing electrophilic substitution at this position. Halogenation fails at C4/C6, underscoring the directing role of the diazepinone core [2] [5].
Table 3: Regioselective Pyridine Functionalization Approaches
Reaction Type | Conditions | Regioselectivity | Yield (%) |
---|---|---|---|
Pyrazole N-alkylation | NaH, DMF, 40°C | N1:N2 = 20:1 | 50 |
Pyridine C–H bromination | Pd(OTf)₂, xantphos, NBS, DCE | C2 only | 65 |
Epoxy ring-opening | Benzylamine, EtOH, reflux | C3 of pyridine | 61 |
Spiroannulated diazepinones emerge from multi-component reactions (MCRs) that converge heterocyclic fragments. A prominent route combines ethyl pyrazole-5-carboxylates, 2-(chloromethyl)oxirane, and primary amines in a regioselective sequence. Step one involves N-alkylation of pyrazole with epichlorohydrin under NaH/DMF to form epoxyethyl intermediates (50–61% yield). Subsequent amine-mediated epoxide ring-opening triggers spontaneous cyclization via nucleophilic attack on the ester carbonyl, yielding tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-ones with embedded spiro junctions. Aliphatic amines (e.g., cyclopropylamine) confer superior yields (78%) versus arylamines (52%) due to reduced steric hindrance [5].
Indole- and benzimidazole-fused analogs expand diversity. Ethyl indole-2-carboxylate undergoes N-alkylation with epibromohydrin, followed by in situ treatment with ammonium acetate. The resultant spirocyclic system incorporates a diazepinone-indole core, confirmed by ¹⁵N-NMR spectroscopy (δₙ = –280 ppm for N4). This MCR approach demonstrates broad functional group tolerance, accepting methyl, phenyl, or furyl substituents on the pyrazole ring without erosion of yield (55–68%) [4] [5].
Table 4: Spirocyclic Diazepinones via Multi-Component Reactions
Heterocycle Core | Amine Component | Cyclization Mode | Yield (%) |
---|---|---|---|
Pyrazolo[1,5-a][1,4]diazepine | Cyclopropylamine | 7-exo-dig | 78 |
Benzo[4,5]imidazo[1,2-a]diazepine | Ammonium acetate | 7-endo-trig | 65 |
Indolo[1,4]diazepine | Benzylamine | Spirocyclization | 61 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1